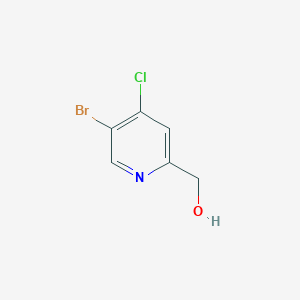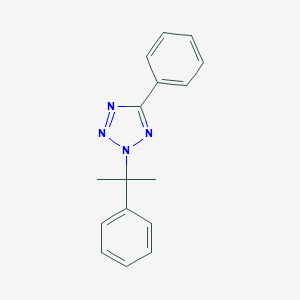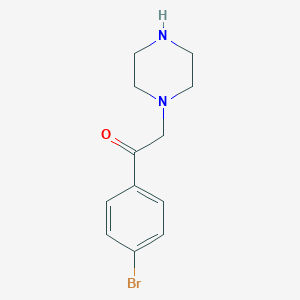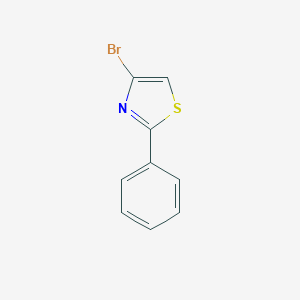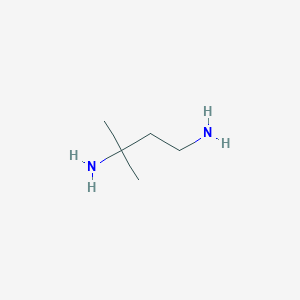
3-Methylbutane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutane-1,3-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in a variety of fields. It is a diamine with the chemical formula C5H14N2 and is also known as trimethylhexanediamine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-Methylbutane-1,3-diamine is not yet fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various functional groups such as epoxides and isocyanates. This reaction results in the formation of crosslinks, which improves the mechanical properties of the resulting polymer.
Effets Biochimiques Et Physiologiques
3-Methylbutane-1,3-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to be biodegradable, which makes it an environmentally friendly compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methylbutane-1,3-diamine is its ability to improve the mechanical properties of polymers. Additionally, it is non-toxic and biodegradable, which makes it a safer and more environmentally friendly alternative to other curing and crosslinking agents. However, one of the limitations of this compound is its relatively high cost compared to other curing and crosslinking agents.
Orientations Futures
There are several potential future directions for the study of 3-Methylbutane-1,3-diamine. One of the most significant areas of research is its potential use in the development of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as medicine and agriculture.
In conclusion, 3-Methylbutane-1,3-diamine is a chemical compound that has significant potential for various applications. Its ability to improve the mechanical properties of polymers, non-toxic and biodegradable nature, and potential for use in the development of biodegradable polymers make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-Methylbutane-1,3-diamine can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-1-butene with hydrogen cyanide to produce 3-methylbutanenitrile, which is then reduced with hydrogen gas in the presence of a nickel catalyst to produce 3-Methylbutane-1,3-diamine. Another method involves the reaction of 3-methyl-1-butanamine with acrylonitrile in the presence of a base to produce 3-Methylbutane-1,3-diamine.
Applications De Recherche Scientifique
3-Methylbutane-1,3-diamine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of polymer chemistry. It has been used as a curing agent for epoxy resins and has been found to improve the mechanical properties of the resulting polymer. Additionally, it has been used as a crosslinking agent for polyurethane foams, which has resulted in improved properties such as increased thermal stability and decreased flammability.
Propriétés
Numéro CAS |
116473-67-7 |
|---|---|
Nom du produit |
3-Methylbutane-1,3-diamine |
Formule moléculaire |
C5H14N2 |
Poids moléculaire |
102.18 g/mol |
Nom IUPAC |
3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(2,7)3-4-6/h3-4,6-7H2,1-2H3 |
Clé InChI |
WSDOLNVCEVYCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCN)N |
SMILES canonique |
CC(C)(CCN)N |
Synonymes |
3-Methyl-1,3-butanediaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



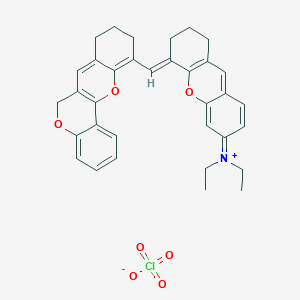
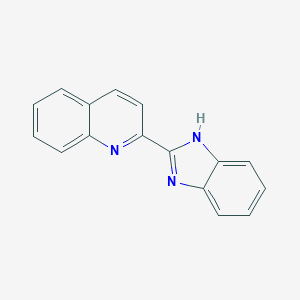
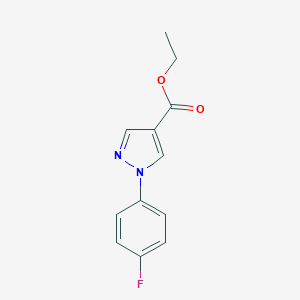
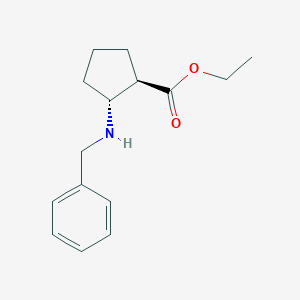
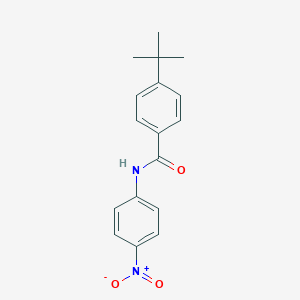
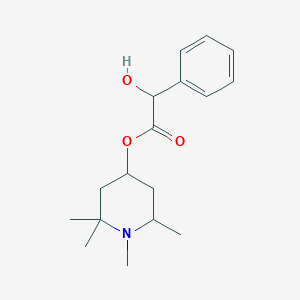
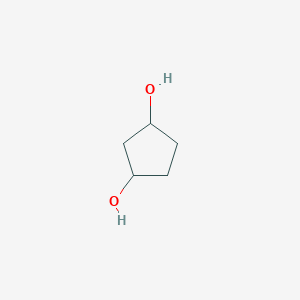
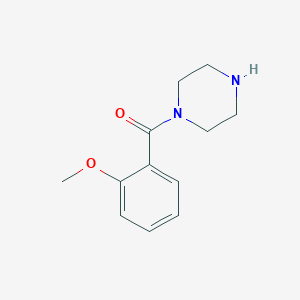
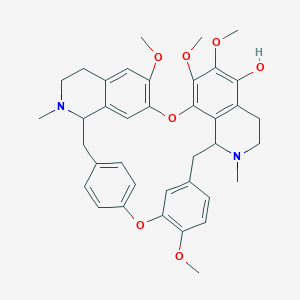
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
